![molecular formula C54H95N9O16 B1182229 Principio Inducente de Línea Blanca [WLIP] CAS No. 135096-89-8](/img/structure/B1182229.png)

Principio Inducente de Línea Blanca [WLIP]

Descripción general

Descripción

Synthesis Analysis

Research in polymer mechanochemistry highlights the use of latent force-responsive groups within polymer architectures to induce pericyclic reactions, potentially offering a parallel to WLIP synthesis methodologies (Izak-Nau et al., 2020). Similarly, the study on proline synthesis in plants under stress conditions may provide insights into the synthesis processes related to WLIP, demonstrating how environmental factors can influence the synthesis of complex organic molecules (Hare, 1999).

Aplicaciones Científicas De Investigación

Recuperación Mejorada de Petróleo y Limpieza de Lodos Aceitosos

WLIP es un tipo de biotensioactivo producido por especies de Pseudomonas {svg_1}. Se ha encontrado que es efectivo en la solubilización de hidrocarburos aromáticos policíclicos (HAP) y el tratamiento de lodos aceitosos {svg_2}. Más específicamente, ha mostrado una solubilización significativamente mejorada en fluoranteno en comparación con el control {svg_3}. También muestra una recuperación mejorada del petróleo durante el tratamiento de lodos aceitosos {svg_4}.

Biorremediación Ambiental

Los biotensioactivos como WLIP son recursos renovables con aplicaciones versátiles en la biorremediación ambiental {svg_5}. Son agentes degradables y respetuosos con el medio ambiente que pueden disminuir la tensión superficial en una interfaz aire-líquido {svg_6}.

Procesos Industriales

WLIP y otros biotensioactivos tienen aplicaciones potenciales en varios procesos industriales {svg_7}. Se pueden utilizar como agentes emulsionantes, que son capaces de promover la solubilización de HAP {svg_8}.

Agricultura

Se ha informado que los biotensioactivos, incluido WLIP, tienen aplicaciones potenciales en la agricultura {svg_9}. Sin embargo, las aplicaciones específicas en este campo no se detallan en las fuentes.

Actividad Antifúngica

La actividad antifúngica de WLIP sugiere que puede desempeñar un papel importante en la interacción de la bacteria productora Pseudomonas reactans y los champiñones cultivados {svg_10}.

Actividades Antibacterianas, Antivirales e Insecticidas

La familia de lipopeptidos de viscosina, que incluye WLIP, posee actividades antibacterianas, antifúngicas, antivirales e insecticidas {svg_11}.

Mecanismo De Acción

Target of Action

The primary targets of White Line Inducing Principle are fungi, including cultivated mushrooms like Agaricus bisporus, Lentinus edodes, and Pleurotus spp., chromista, and gram-positive bacteria . It also affects gram-negative bacteria, specifically Erwinia carotovora subsp. carotovora .

Mode of Action

White Line Inducing Principle interacts with its targets by inhibiting their growth . It causes red blood cell lysis through a colloid-osmotic shock mediated by transmembrane pores . The radius of these pores is between 1.5 and 1.7 ± 0.1 nm .

Biochemical Pathways

White Line Inducing Principle affects the biochemical pathways related to the growth and development of its target organisms. It alters the pseudo-tissues of mushrooms

Result of Action

The result of White Line Inducing Principle’s action is the inhibition of growth in its target organisms, alteration of mushroom tissues, and the lysis of red blood cells . It plays an important role in the interaction of the producing bacterium Pseudomonas reactans and cultivated mushrooms .

Análisis Bioquímico

Biochemical Properties

White Line Inducing Principle plays a significant role in biochemical reactions, particularly in its interactions with other biomolecules. It has been shown to interact with tolaasin I, forming a white precipitate in the white line assay . Additionally, WLIP exhibits antimicrobial activity against various fungi, chromista, and gram-positive bacteria . The compound causes red blood cell lysis through a colloid-osmotic shock mediated by transmembrane pores . The enzymes and proteins involved in these interactions include nonribosomal peptide synthetases such as WlpA, WlpB, and WlpC, which are responsible for the biosynthesis of WLIP .

Cellular Effects

White Line Inducing Principle affects various types of cells and cellular processes. It has been observed to inhibit the growth of fungi, including cultivated mushrooms like Agaricus bisporus and Pleurotus species . The compound also affects gram-positive bacteria and certain gram-negative bacteria, such as Erwinia carotovora . WLIP influences cell function by causing red blood cell lysis and altering the pseudo-tissues of mushrooms . It also plays a role in biofilm formation and swarming motility in bacteria .

Molecular Mechanism

The molecular mechanism of action of White Line Inducing Principle involves its interaction with biomolecules and its ability to form transmembrane pores. WLIP binds to tolaasin I, resulting in the formation of a white precipitate . The compound’s hemolytic activity is mediated by the formation of transmembrane pores with a radius between 1.5 and 1.7 nm . Additionally, the biosynthesis of WLIP is regulated by the Gac/Rsm two-component signaling pathway, which controls the expression of genes encoding the biosynthetic enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of White Line Inducing Principle change over time. The compound’s stability and degradation have been studied, with findings indicating that WLIP remains active over extended periods . Long-term effects on cellular function include sustained antimicrobial activity and continued inhibition of fungal and bacterial growth . In vitro studies have shown that WLIP maintains its hemolytic activity and ability to form transmembrane pores over time .

Dosage Effects in Animal Models

The effects of White Line Inducing Principle vary with different dosages in animal models. At lower doses, WLIP exhibits antimicrobial activity without causing significant toxicity . At higher doses, the compound can cause adverse effects, including increased hemolytic activity and potential toxicity to host cells . Threshold effects have been observed, with specific dosages required to achieve optimal antimicrobial activity without inducing toxicity .

Metabolic Pathways

White Line Inducing Principle is involved in various metabolic pathways, particularly those related to its biosynthesis and antimicrobial activity. The compound interacts with enzymes such as nonribosomal peptide synthetases (WlpA, WlpB, and WlpC) and cofactors involved in its production . WLIP also affects metabolic flux and metabolite levels in the producing bacteria, influencing their ability to compete with other microorganisms .

Transport and Distribution

Within cells and tissues, White Line Inducing Principle is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with specific biomolecules . WLIP’s ability to form transmembrane pores also affects its distribution within cells, allowing it to exert its antimicrobial effects .

Subcellular Localization

The subcellular localization of White Line Inducing Principle is crucial for its activity and function. WLIP is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that the compound reaches its intended site of action, where it can interact with biomolecules and exert its effects .

Propiedades

IUPAC Name |

(4R)-5-[[(3S,6R,9S,12R,15R,18R,21R,22R)-3-butan-2-yl-6,12-bis(hydroxymethyl)-22-methyl-9,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-18-propan-2-yl-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]amino]-4-[[(2S)-2-(3-hydroxydecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H95N9O16/c1-13-15-16-17-18-19-34(66)25-41(67)55-36(22-28(3)4)47(71)56-35(20-21-42(68)69)46(70)63-45-33(12)79-54(78)44(32(11)14-2)62-51(75)40(27-65)60-48(72)37(23-29(5)6)57-50(74)39(26-64)59-49(73)38(24-30(7)8)58-52(76)43(31(9)10)61-53(45)77/h28-40,43-45,64-66H,13-27H2,1-12H3,(H,55,67)(H,56,71)(H,57,74)(H,58,76)(H,59,73)(H,60,72)(H,61,77)(H,62,75)(H,63,70)(H,68,69)/t32?,33-,34?,35-,36+,37+,38-,39-,40-,43-,44+,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYEWAEAWMXRMHB-WRNJRVSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CO)C(C)CC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(CC(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CO)C(C)CC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H95N9O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1126.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

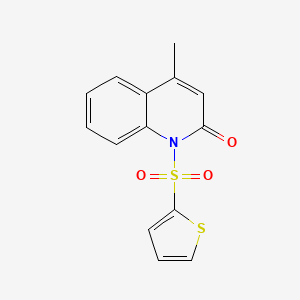

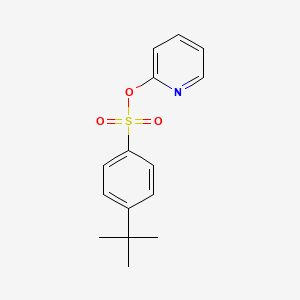

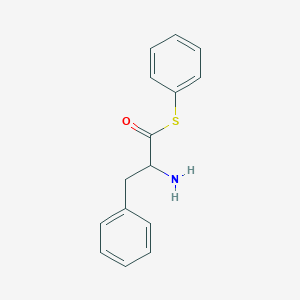

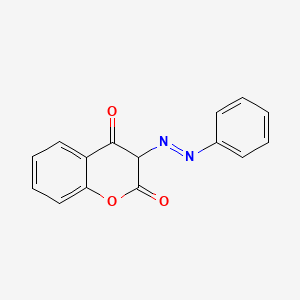

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-dimethoxyphenyl)-6-(3,4,5-triethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)